N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide
Description
N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide is a chromen-4-one derivative featuring a methylsulfonylphenyl substituent at the 2-position and an acetamide group at the 6-position.
Properties
Molecular Formula |
C18H15NO6S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C18H15NO6S/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(25-15)11-3-6-13(7-4-11)26(2,23)24/h3-9,22H,1-2H3,(H,19,20) |
InChI Key |
IPIIVFKXKKCYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chromen-4-One Derivatives with Varied Phenyl Substituents
Compound : N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide ()
- Structural Differences : The phenyl group at the 2-position bears a methoxy (OCH₃) group instead of methylsulfonyl (SO₂CH₃).
- Impact on Properties: Electron Effects: Methoxy is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group. Solubility: Methoxy may increase lipophilicity compared to the polar sulfonyl group.
- Synthesis : Similar synthetic routes (e.g., acetylation of hydroxyl groups) are likely, though recrystallization solvents and reaction conditions may differ.
Table 1: Comparison of Chromen-4-One Derivatives
| Compound | Substituent (2-position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-methylsulfonylphenyl | ~357.4 (estimated) | SO₂CH₃, acetamide, chromen-4-one |
| N-[3-hydroxy-2-(4-methoxyphenyl)... | 4-methoxyphenyl | ~339.3 (estimated) | OCH₃, acetamide, chromen-4-one |
Pyridazinone-Based Acetamide Derivatives ()
Compounds :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Structural Differences :
- Core Structure: Pyridazinone (1,2-diazine) vs. chromen-4-one.
- Substituents : Bromophenyl and methoxybenzyl groups vs. methylsulfonylphenyl.
Sulfamoyl and Benzothiazole Acetamides
Compound () : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Structural Differences : Sulfamoyl group linked to tetrahydrofuran vs. methylsulfonylphenyl.
- Synthesis : Utilizes acetylation of sulfanilyl chloride with triethylamine, yielding a product with distinct NMR profiles (e.g., δ 10.33 ppm for NH).
- Physical Properties : Higher melting point (174–176°C) compared to the target compound (unreported), likely due to hydrogen bonding from sulfamoyl.
Benzothiazole Derivatives () :
- Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Structural Differences : Benzothiazole core vs. chromen-4-one; trifluoromethyl (CF₃) substituent.
Chloro-Substituted Acetamides ()
Compounds : 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and analogs
- Structural Differences : Chloro substituent on acetamide vs. unsubstituted acetamide in the target compound.
- Prioritization in structural studies highlights the significance of minor substituent changes.
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